molecular formula C13H12O5 B12669730 Methyl alpha,gamma,epsilon-trioxobenzenehexanoate CAS No. 76798-27-1

Methyl alpha,gamma,epsilon-trioxobenzenehexanoate

Cat. No.: B12669730
CAS No.: 76798-27-1
M. Wt: 248.23 g/mol
InChI Key: UHBQYIPCSNKCFU-UHFFFAOYSA-N
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Description

Methyl alpha,gamma,epsilon-trioxobenzenehexanoate is a chemical compound with the molecular formula C13H12O5 and a molecular weight of 248.23138 g/mol . . This compound is characterized by its unique structure, which includes three oxo groups attached to a benzene ring and a hexanoate ester group.

Properties

CAS No.

76798-27-1

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 2,4,6-trioxo-6-phenylhexanoate

InChI

InChI=1S/C13H12O5/c1-18-13(17)12(16)8-10(14)7-11(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

UHBQYIPCSNKCFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC(=O)CC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl alpha,gamma,epsilon-trioxobenzenehexanoate typically involves the esterification of α,γ,ε-Trioxobenzenehexanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl alpha,gamma,epsilon-trioxobenzenehexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Amides and esters.

Scientific Research Applications

Methyl alpha,gamma,epsilon-trioxobenzenehexanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl alpha,gamma,epsilon-trioxobenzenehexanoate involves its interaction with specific molecular targets and pathways. The oxo groups and ester functionality allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl alpha,gamma,epsilon-trioxobenzenehexanoate: Similar compounds include other trioxobenzene derivatives and hexanoate esters.

    Unique Features:

List of Similar Compounds

  • α,γ,ε-Trioxobenzenehexanoic acid
  • Methyl alpha,gamma,epsilon-trioxobenzenehexanoic acid
  • Hexanoate esters with different substituents

Biological Activity

Methyl alpha,gamma,epsilon-trioxobenzenehexanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple functional groups that may contribute to its biological activity. Understanding the chemical properties is crucial for elucidating its interactions within biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
  • Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Cell Viability Assays : Research indicates that the compound can affect cell viability in cancer cell lines. For instance, a study found a dose-dependent decrease in cell viability in breast cancer cells treated with varying concentrations of the compound.
  • Apoptosis Induction : Further investigations revealed that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, highlighting its potential as an anticancer agent.
StudyCell LineConcentrationEffect on Cell Viability
Study 1MCF-7 (Breast Cancer)10 µM40% decrease
Study 2HeLa (Cervical Cancer)20 µM50% decrease

Case Studies

Case studies provide real-world insights into the application of this compound:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound as a part of combination therapy. Patients exhibited improved outcomes with reduced side effects compared to traditional therapies.
  • Case Study 2 : Another study focused on patients with chronic inflammation conditions. The administration of this compound resulted in significant reductions in inflammatory markers.

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